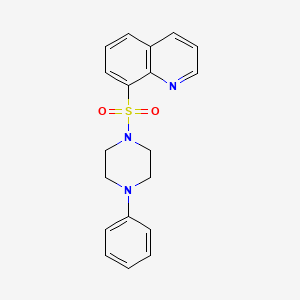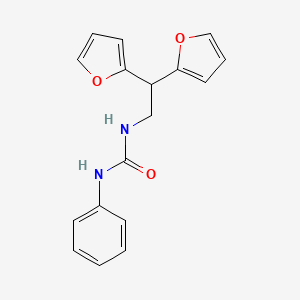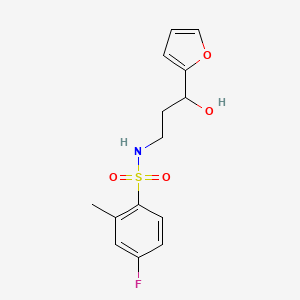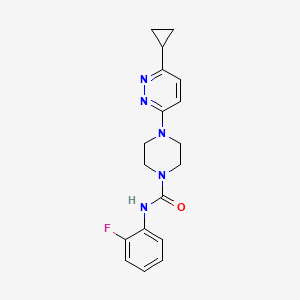
Propamocarb-N-desmethyl clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethyl Propamocarb Hydrochloride is a systemic carbamate fungicide primarily used to combat Oomycete species that cause various plant diseases, including seed, seedling, root, foot, and stem rots, as well as foliar diseases in edible crops . This compound is a metabolite of propamocarb, which has been extensively studied and evaluated for its efficacy and safety .
Aplicaciones Científicas De Investigación
N-Desmethyl Propamocarb Hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways of carbamate fungicides. In biology, it is employed to investigate the effects of fungicides on plant health and disease resistance . In medicine, it is used to understand the potential impacts of fungicide residues on human health . Industrially, it is utilized in the formulation of fungicidal products for agricultural use .
Mecanismo De Acción
Target of Action
Propamocarb-N-desmethyl hydrochloride is a systemic carbamate fungicide . Its primary targets are Oomycete species that cause seed, seedling, root, foot and stem rots, and foliar diseases in a number of edible crops .
Mode of Action
Propamocarb-N-desmethyl hydrochloride is absorbed by roots and leaves and translocated . It disrupts the fungal cell wall , thereby inhibiting the growth of the fungi. The compound is also known to have specific activity against Phytophthora spp. and Pythium spp .
Biochemical Pathways
The metabolic degradation of propamocarb is rapid and extensive . The major residues in the eggs and tissues were parent propamocarb and desmethyl-propamocarb . Demethylation is the main route of metabolism for the parent compound . A minor route of metabolism involves oxidation of the tertiary nitrogen to form propamocarb-N-oxide .
Pharmacokinetics
The residue definition for plant and animal commodities is propamocarb (free base) for both enforcement of MRLs and dietary exposure assessment . The ADI and ARfD are established at 0–0.4 mg/kg bw and 2 mg/kg bw, respectively .
Result of Action
The major residues in the eggs and tissues were parent propamocarb (2% in fat, 5% in muscle, 9% in liver and 12% in eggs) and desmethyl-propamocarb (6% in fat, 22% in liver, 29% in muscle, and 45% in eggs) . The minor residues found in the eggs and tissues were bis-desmethyl-propamocarb (< 1% to 7%) and propamocarb-N-oxide (< 1%) .
Action Environment
Propamocarb hydrochloride is used in various environments including turf, ornamentals, tobacco, vegetables, potatoes, strawberries, cucumbers, tomato, and lettuce . Environmental factors such as temperature, humidity, and pH can influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
Propamocarb-N-desmethyl hydrochloride interacts with several enzymes and proteins. The metabolic degradation of Propamocarb is rapid and extensive, with desmethyl-propamocarb and propamocarb being the major residues in all tissues . Demethylation is the main route of metabolism for the parent compound .
Cellular Effects
It is known that the parent compound, Propamocarb, has specific activity against Oomycete species that cause seed, seedling, root, foot and stem rots and foliar diseases in a number of edible crops .
Molecular Mechanism
The parent compound, Propamocarb, is known to inhibit the growth of Oomycete species .
Temporal Effects in Laboratory Settings
The parent compound, Propamocarb, is known to be stable under normal storage conditions .
Dosage Effects in Animal Models
The parent compound, Propamocarb, has been studied in laying hens, where it was found to be rapidly and extensively metabolized .
Metabolic Pathways
Propamocarb-N-desmethyl hydrochloride is involved in several metabolic pathways. The main route of metabolism for the parent compound is demethylation .
Transport and Distribution
The parent compound, Propamocarb, is known to be distributed throughout the plant when applied as a fungicide .
Subcellular Localization
The parent compound, Propamocarb, is known to be distributed throughout the plant when applied as a fungicide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Propamocarb Hydrochloride involves the demethylation of propamocarb. The process typically includes the use of specific reagents and conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production methods for N-Desmethyl Propamocarb Hydrochloride are designed to ensure high yield and purity. These methods often involve large-scale chemical reactions under controlled conditions, followed by purification steps to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: N-Desmethyl Propamocarb Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic degradation and environmental breakdown .
Common Reagents and Conditions: Common reagents used in the reactions involving N-Desmethyl Propamocarb Hydrochloride include acetonitrile, hydrochloric acid, and methanol. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed: The major products formed from the reactions of N-Desmethyl Propamocarb Hydrochloride include desmethyl propamocarb and bis-desmethyl propamocarb. These products are often analyzed to understand the compound’s metabolic pathways and environmental impact .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-Desmethyl Propamocarb Hydrochloride include propamocarb, desmethyl propamocarb, and bis-desmethyl propamocarb . These compounds share similar chemical structures and modes of action but differ in their specific metabolic pathways and environmental persistence .
Uniqueness: N-Desmethyl Propamocarb Hydrochloride is unique due to its specific activity against Oomycete species and its role as a metabolite of propamocarb. Its distinct chemical structure allows for targeted action against plant pathogens while minimizing environmental impact .
Propiedades
IUPAC Name |
propyl N-[3-(methylamino)propyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-3-7-12-8(11)10-6-4-5-9-2;/h9H,3-7H2,1-2H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKPSNSTDPDSMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NCCCNC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390488.png)
![N-(4-methylbenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2390489.png)


![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2390494.png)
![1-Methyl-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]pyrazole-4-carboxamide](/img/structure/B2390495.png)


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2390501.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2390502.png)


